molecular formula C14H9F3O4 B2531164 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid CAS No. 765243-01-4

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid

Cat. No.: B2531164
CAS No.: 765243-01-4
M. Wt: 298.217
InChI Key: SSDNNJYIDQHDHM-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid is a benzoic acid derivative featuring a trifluoromethoxyphenoxy substituent at the para position of the aromatic ring. The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing moiety, which enhances metabolic stability and influences pharmacokinetic properties, making such compounds attractive in medicinal chemistry, particularly for targeting enzymes like soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNNJYIDQHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling-Mediated Etherification

The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and a phenol, widely used for diaryl ether synthesis. For this compound, this method involves:

  • Substrate Preparation : Protection of 4-hydroxybenzoic acid as its methyl ester to prevent side reactions.
  • Coupling Reaction : Reacting methyl 4-iodobenzoate with 3-(trifluoromethoxy)phenol in the presence of copper(I) iodide (CuI), 1,10-phenanthroline (ligand), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110–120°C.
  • Deprotection : Hydrolysis of the methyl ester using aqueous sodium hydroxide to yield the free carboxylic acid.

Advantages : High regioselectivity and compatibility with electron-deficient aryl halides.
Challenges : Requires elevated temperatures and costly transition-metal catalysts.

Nucleophilic Aromatic Substitution (NAS)

This method leverages the activation of an aromatic ring by electron-withdrawing groups to facilitate substitution. A representative protocol includes:

  • Activation : Use of 4-fluorobenzoic acid, where the fluorine atom acts as a leaving group.
  • Reaction Conditions : Treatment of 4-fluorobenzoic acid with 3-(trifluoromethoxy)phenol in the presence of potassium carbonate (K₂CO₃) in DMF at 80–90°C.
  • Workup : Acidification with hydrochloric acid to precipitate the product.

Key Insight : The trifluoromethoxy group’s electron-withdrawing nature enhances the phenol’s nucleophilicity, improving reaction efficiency.

Phase-Transfer Catalyzed Condensation

Adapted from patented methodologies for analogous compounds, this approach employs:

  • Salification : Conversion of 4-hydroxybenzoic acid to its sodium salt using sodium hydroxide.
  • Condensation : Reaction with 1-chloro-3-(trifluoromethoxy)benzene in a mixed solvent system (dimethyl sulfoxide/toluene) with 18-crown-6 as a phase-transfer catalyst at 130–140°C.
  • Acidification : Neutralization with dilute HCl to recover the product.

Yield Optimization : Crown ethers enhance the solubility and reactivity of the phenoxide ion, achieving conversions >85% in lab-scale trials.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction enables ether formation under mild conditions:

  • Substrate Protection : Methyl 4-hydroxybenzoate is used to avoid carboxylate interference.
  • Coupling : Reaction with 3-(trifluoromethoxy)phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature.
  • Ester Hydrolysis : Treatment with lithium hydroxide (LiOH) in THF/water.

Limitations : High reagent costs and stoichiometric phosphine oxide byproducts complicate large-scale applications.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Advantages Disadvantages
Ullmann Coupling CuI, 110–120°C, DMF 60–70 High selectivity Costly catalysts, high temps
NAS K₂CO₃, 80–90°C, DMF 65–75 Mild conditions Limited substrate availability
Phase-Transfer Crown ether, 130–140°C, DMSO/toluene 80–85 Scalable, high yield Energy-intensive
Mitsunobu DEAD, PPh₃, RT, THF 70–80 Room-temperature reaction Expensive reagents, byproduct issues

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for NAS and Ullmann methods.
  • Solvent Recycling : DMF and toluene are recovered via distillation, minimizing waste.
  • Safety Protocols : Handling fluorinated intermediates requires specialized equipment to prevent hydrofluoric acid formation.

Mechanistic Insights into Key Reactions

NAS Reaction Pathway

  • Deprotonation : K₂CO₃ generates the phenoxide ion from 3-(trifluoromethoxy)phenol.
  • Aromatic Activation : The electron-withdrawing trifluoromethoxy group polarizes the C–F bond in 4-fluorobenzoic acid.
  • Substitution : Phenoxide attacks the activated aryl fluoride, displacing fluoride ion.

Role of Crown Ethers in Phase-Transfer Catalysis

18-crown-6 complexes with K⁺ ions, solubilizing the phenoxide in organic solvents and accelerating the reaction.

Challenges and Optimization Strategies

Trifluoromethoxy Group Stability

  • Issue : Degradation under strong bases or prolonged heating.
  • Solution : Use milder bases (e.g., Cs₂CO₃) and lower temperatures during coupling steps.

Purification Difficulties

  • Issue : Low solubility of the product in common solvents.
  • Solution : Recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides
4-[3-(Trifluoromethoxy)phenoxy]benzoic acid is primarily utilized in the formulation of herbicides. Its efficacy in controlling unwanted plant growth while minimizing damage to crops makes it a valuable ingredient in agrochemical products. Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced herbicidal activity due to their ability to disrupt plant metabolic processes .

Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound showed significant reductions in weed populations in controlled trials. The compound's mechanism involves inhibiting specific biochemical pathways essential for plant growth, leading to effective weed management without harming surrounding crops.

Pharmaceutical Development

Drug Formulation
The compound is being explored for its potential in drug development, particularly for targeting specific biological pathways. Its structural properties allow it to interact with various biological targets, enhancing therapeutic efficacy. Notably, derivatives of this compound have shown promise in treating conditions such as tuberculosis and cancer .

Case Study: Antitubercular Activity
Research involving derivatives of this compound revealed significant antitubercular activity in vitro against Mycobacterium tuberculosis. The synthesized compounds exhibited improved solubility and stability, making them suitable candidates for further clinical development .

Material Science

Polymer Development
In material science, this compound contributes to the synthesis of advanced polymers with superior thermal stability and chemical resistance. Its incorporation into polymer matrices enhances the material properties, making them suitable for high-performance applications.

Data Table: Properties of Polymers with Trifluoromethoxy Groups

PropertyWithout TrifluoromethoxyWith Trifluoromethoxy
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)5070

Environmental Research

Pollutant Degradation Studies
The environmental impact of this compound is also being studied, particularly its role in understanding the degradation processes of pollutants. Research indicates that compounds with trifluoromethoxy groups can influence the breakdown pathways of various environmental contaminants, aiding in the development of effective remediation strategies .

Case Study: Biodegradation Pathways
A study focused on the biodegradation of trifluoromethoxy-substituted aromatic compounds demonstrated that specific microbial strains could metabolize these compounds effectively, leading to their breakdown into less harmful substances. This research is crucial for developing bioremediation techniques to address environmental pollution.

Analytical Chemistry

Reference Standards
In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. Its unique chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures.

Application Example: Chromatographic Analysis
In a study involving chromatographic analysis of environmental samples, the compound was used as a standard to ensure precise measurements of other fluorinated aromatic compounds, highlighting its importance in maintaining analytical accuracy .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in modulating the compound’s chemical reactivity and biological activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its effects on enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula CAS Number Substituent Position Molecular Weight Key Applications/Notes
4-[3-(Trifluoromethoxy)phenoxy]benzoic acid C₁₄H₉F₃O₄ Not listed 4-position 310.2 (calc.) Potential sEH inhibitor scaffold
4-(Trifluoromethoxy)benzoic acid C₈H₅F₃O₃ 330-12-1 4-position 206.12 Intermediate in drug synthesis
2-[4-(Trifluoromethoxy)phenoxy]benzoic acid C₁₄H₉F₃O₄ Not listed 2-position 310.2 (calc.) Structural isomer of target
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 129623-61-6 4-position 244.21 Antibacterial activity
t-TUCB* C₂₀H₂₀F₃N₂O₄ Not listed Cyclohexyloxy linker 433.38 Potent sEH inhibitor

*Note: t-TUCB (trans-4-[4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy]-benzoic acid) shares the trifluoromethoxy group but includes a urea moiety and cyclohexyloxy linker .

Key Observations:
  • Substituent Position: The position of the trifluoromethoxy-phenoxy group (para vs. ortho) significantly impacts electronic distribution and steric effects. For example, 2-[4-(trifluoromethoxy)phenoxy]benzoic acid (ortho-substituted) may exhibit reduced solubility compared to the para-substituted target compound due to increased steric hindrance .
  • Electron-Withdrawing Effects : The -OCF₃ group enhances acidity (pKa ~2.5–3.0 for benzoic acid derivatives), improving membrane permeability in biological systems .
  • Biological Activity: Analogs like t-TUCB and TPPU (a urea derivative) demonstrate nanomolar sEH inhibition (IC₅₀ < 10 nM), suggesting that this compound could similarly target sEH, though activity depends on additional functional groups .

Biological Activity

4-[3-(Trifluoromethoxy)phenoxy]benzoic acid, with the molecular formula C14H9F3O4, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethoxy group. This group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

  • Target Interaction : The compound is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial resistance. The benzoic acid moiety can disrupt essential metabolic pathways in bacteria, leading to antibacterial effects.
  • Biochemical Pathways : Research indicates that benzoic acid derivatives can inhibit the synthesis of critical metabolites in pathogens, thus exhibiting antibacterial properties. The trifluoromethoxy group may also enhance the compound's ability to penetrate cellular membranes.
  • Pharmacokinetics : The presence of the trifluoromethoxy group is associated with improved pharmacokinetic properties, potentially increasing bioavailability and therapeutic efficacy .

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating significant antibacterial potential .
  • Inflammation Modulation : In vitro studies on macrophage cell lines showed that treatment with this compound resulted in increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a role in modulating immune responses .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntibacterialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryIncreases cytokine production in macrophages
PharmacokineticsEnhanced stability and bioavailability

Case Studies

  • Case Study on Antibacterial Effects :
    A recent investigation assessed the antibacterial efficacy of various benzoic acid derivatives, including this compound. The study found that this compound exhibited a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development .
  • Inflammation Response Study :
    Another study focused on the inflammatory response modulation by this compound in THP-1 macrophages. Results indicated that higher concentrations led to a significant increase in inflammatory markers, suggesting its utility in studying inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethoxy)phenoxy]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves nucleophilic aromatic substitution or Ullmann coupling, leveraging the reactivity of trifluoromethoxy groups. For example:

  • Step 1 : React 3-(trifluoromethoxy)phenol with a halogenated benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions (K₂CO₃/DMF, 80–100°C) to form the phenoxy linkage .
  • Step 2 : Purify via recrystallization (ethanol/water) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to benzoic acid derivative) and use microwave-assisted synthesis to reduce reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., residual starting materials) .
  • NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to trifluoromethoxy groups) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃ stretch ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoic acid derivatives?

  • Methodological Answer :

  • Case Study : Compare this compound with analogs like 3-Methoxy-4-(trifluoromethoxy)benzoic acid .
  • Data Reconciliation :
Compound LogP IC₅₀ (μM) Target
Target Compound2.812.3 ± 1.2COX-2
3-Methoxy Analog 3.18.9 ± 0.9COX-2
  • Interpretation : Higher lipophilicity (LogP) in the analog may enhance membrane permeability, explaining lower IC₅₀. Use molecular docking (e.g., AutoDock Vina) to validate binding affinity differences .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The -OCF₃ group is electron-withdrawing (-I effect), reducing electron density on the aromatic ring and directing electrophilic substitution to para positions .
  • Experimental Design :
  • Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis.
  • Monitor regioselectivity via LC-MS and compare yields with non-fluorinated analogs (e.g., -OCH₃ vs. -OCF₃) .

Q. What computational methods predict the metabolic stability of this compound in drug development?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions) .
  • DFT Calculations : Analyze HOMO-LUMO gaps to assess susceptibility to oxidative degradation (e.g., B3LYP/6-31G* basis set) .
  • Validation : Correlate computational results with in vitro microsomal stability assays (rat liver microsomes, NADPH cofactor) .

Q. How can substituent effects on the benzoic acid core be systematically studied?

  • Methodological Answer :

  • Library Design : Synthesize derivatives with varying substituents (e.g., -F, -CF₃, -OCH₃) at the 3- and 4-positions .
  • Structure-Activity Relationship (SAR) :
Position Substituent Effect on Solubility (mg/mL) Effect on COX-2 Inhibition
3-OCF₃0.8IC₅₀ = 12.3 μM
4-COOH1.2Essential for binding
  • Conclusion : The 3-OCF₃ group balances lipophilicity and target engagement .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial activity of trifluoromethoxy-substituted benzoic acids?

  • Methodological Answer :

  • Hypothesis : Discrepancies arise from variations in bacterial strains, assay conditions, or compound purity.
  • Resolution :

Standardize testing using CLSI guidelines (e.g., broth microdilution, Mueller-Hinton agar) .

Re-test compounds with confirmed purity (≥95%) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

  • Example : A 2024 study found this compound showed MIC = 32 μg/mL against S. aureus but was inactive against E. coli due to efflux pump resistance .

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